4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine
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Overview
Description
4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring, an azetidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the azetidine ring and the attachment of the thiophene and pyridine rings. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and pyridine-based molecules. Examples include:
- 4-({1-[(5-methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- Other thiophene-substituted azetidines
Uniqueness
What sets 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
IUPAC Name |
4-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S2/c1-9-2-3-13(23-9)24(20,21)19-7-11(8-19)22-10-4-5-18-12(6-10)14(15,16)17/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLGDBKIJNOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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